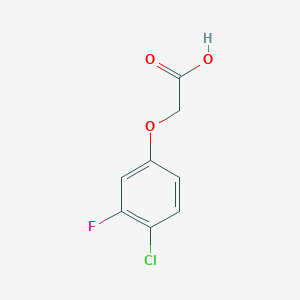

2-(4-Chloro-3-fluorophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJANPPVGNVZMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-41-9 | |

| Record name | 2-(4-chloro-3-fluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Chloro-3-fluorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chloro-3-fluorophenoxy)acetic acid is a substituted phenoxyacetic acid derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. A comprehensive understanding of its synthesis is therefore crucial for researchers engaged in the development of novel therapeutics. This guide provides a detailed exploration of the primary synthetic pathway to this compound, grounded in established chemical principles and supported by practical, field-proven insights.

The synthesis of this target molecule is primarily achieved through a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] This approach involves the reaction of a substituted phenol with an α-halo acid derivative. In this specific case, the key precursors are 4-chloro-3-fluorophenol and a suitable two-carbon component, typically chloroacetic acid or its corresponding salt.[2][3]

This document will elucidate the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that influence the reaction's efficiency and the purity of the final product. Furthermore, we will explore the synthesis of the key starting material, 4-chloro-3-fluorophenol, to provide a complete synthetic roadmap.

Core Synthesis Pathway: The Williamson Ether Synthesis

The cornerstone of the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of 4-chloro-3-fluorophenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the chloroacetate, displacing the chloride leaving group, and forming the desired ether linkage.[6]

The choice of base is critical. While strong bases like sodium hydride can be used, for phenols, which are more acidic than aliphatic alcohols, a moderately strong base such as sodium hydroxide or potassium hydroxide is sufficient and more practical for laboratory-scale synthesis.[2] The reaction is typically carried out in a polar solvent that can facilitate the SN2 reaction.[7]

Diagram of the Core Synthesis Pathway

Caption: Williamson Ether Synthesis of the Target Molecule.

Experimental Protocols

Part 1: Synthesis of the Precursor - 4-Chloro-3-fluorophenol

A common route to 4-chloro-3-fluorophenol starts from o-fluoronitrobenzene.[8] This multi-step process involves reduction of the nitro group, followed by a Sandmeyer-type reaction to introduce the chloro group, and finally, conversion of the amino group to a hydroxyl group. A detailed protocol is as follows:

Step 1: Reduction of o-Fluoronitrobenzene to 2-Fluoroaniline

-

In a sealed reaction vessel, a mixture of deionized water and anhydrous ethanol is prepared.

-

Concentrated sulfuric acid is carefully added, followed by o-fluoronitrobenzene and a palladium-on-carbon catalyst.[8]

-

The vessel is purged with hydrogen gas, and the pressure is maintained at 0.1-0.4 MPa.

-

The mixture is stirred vigorously (e.g., 1000 rpm) and heated to approximately 60°C.

-

The hydrogen pressure is increased to 0.4-0.6 MPa, and the reaction is allowed to proceed for about 1 hour.[8]

-

After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is extracted multiple times with ethyl acetate.

-

The combined organic phases are subjected to vacuum distillation to yield the crude 2-fluoroaniline.

Step 2: Diazotization and Chlorination to yield 1-Chloro-2-fluorobenzene

-

The crude 2-fluoroaniline is dissolved in an aqueous solution of a non-nucleophilic acid, such as hydrochloric acid.

-

The solution is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

In a separate vessel, a solution of copper(I) chloride in hydrochloric acid is prepared.

-

The cold diazonium salt solution is slowly added to the copper(I) chloride solution, leading to the formation of 1-chloro-2-fluorobenzene.

Step 3: Introduction of the Hydroxyl Group to yield 4-Chloro-3-fluorophenol

-

The synthesized 1-chloro-2-fluorobenzene can be hydroxylated through various methods, including nucleophilic aromatic substitution. However, a more direct route from a different starting material is often employed for better regioselectivity. An alternative and often preferred synthesis involves the direct chlorination of 3-fluorophenol.

Alternative Synthesis of 4-Chloro-3-fluorophenol

-

3-Fluorophenol is dissolved in a suitable solvent, such as a chlorinated hydrocarbon.

-

A chlorinating agent, for example, sulfuryl chloride (SO₂Cl₂), is added portion-wise at a controlled temperature, typically with cooling.

-

The reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

The reaction mixture is then carefully quenched with water.

-

The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts, and then with brine.

-

The organic solvent is removed under reduced pressure, and the crude 4-chloro-3-fluorophenol is purified, typically by distillation or recrystallization.

Part 2: Synthesis of this compound

The following protocol is a representative procedure for the Williamson ether synthesis of the target molecule.

Materials and Reagents:

-

4-Chloro-3-fluorophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of sodium hydroxide in deionized water. For example, 4 grams of KOH in 8 mL of water.[3]

-

To this solution, add the 4-chloro-3-fluorophenol (e.g., 2 grams) and stir until a homogeneous solution is formed.[3] This step generates the sodium or potassium 4-chloro-3-fluorophenoxide in situ.

-

Heat the mixture to a gentle reflux.

-

In a separate beaker, prepare a solution of chloroacetic acid in water (e.g., a 50% aqueous solution).

-

Add the chloroacetic acid solution dropwise through the top of the condenser to the refluxing phenoxide solution over a period of approximately 10 minutes.[3]

-

After the addition is complete, continue to reflux the reaction mixture for an additional 10-30 minutes to ensure the reaction goes to completion.[3]

-

Allow the reaction mixture to cool to room temperature.

-

Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, which can be confirmed with pH paper. This step protonates the carboxylate to form the carboxylic acid, which will precipitate out of the aqueous solution.[2]

-

Cool the mixture in an ice bath to maximize the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture.[2]

Purification and Characterization

The primary method for purifying the final product is recrystallization. The choice of solvent is crucial to obtain a high-purity product. Hot water is often a good starting point for phenoxyacetic acids.[2]

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid.

-

¹³C NMR spectroscopy will provide signals for each unique carbon atom in the molecule, confirming the carbon framework.

-

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-O-C ether linkage.

Data Presentation

| Parameter | Value/Range | Reference |

| Precursor: 4-Chloro-3-fluorophenol | ||

| Molecular Formula | C₆H₄ClFO | [9] |

| Molecular Weight | 146.55 g/mol | [9] |

| Melting Point | 54-56 °C | [9] |

| Boiling Point | 84 °C / 44 mmHg | [9] |

| Target Molecule: this compound | ||

| Molecular Formula | C₈H₆ClFO₃ | [10] |

| Molecular Weight | 204.59 g/mol | [10] |

| Typical Yield | 50-95% (general Williamson ether synthesis) | [5] |

Conclusion

The synthesis of this compound is reliably achieved through the well-established Williamson ether synthesis. This technical guide has provided a comprehensive overview of the synthetic pathway, including a detailed, practical experimental protocol and insights into the underlying chemical principles. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can efficiently synthesize this valuable compound for further investigation in drug discovery and development programs. The provided information, grounded in authoritative sources, serves as a solid foundation for the successful laboratory preparation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. data.epo.org [data.epo.org]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Page loading... [guidechem.com]

- 9. air.unimi.it [air.unimi.it]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Abstract

This technical guide provides a detailed examination of the essential physicochemical properties of 2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS No. 331-41-9), a halogenated phenoxyacetic acid derivative. With applications in agrochemical research, particularly as a potential herbicidal agent, a thorough understanding of its molecular characteristics is paramount for formulation development, toxicological assessment, and environmental fate modeling. This document synthesizes critical data on its molecular structure, thermal properties, solubility, and spectroscopic signature. Furthermore, it outlines robust, field-proven experimental protocols for the determination of these properties, explaining the scientific rationale behind the choice of methodology. This guide is intended for researchers, chemists, and drug development professionals who require a consolidated and technically rigorous resource on this compound.

Introduction and Scientific Context

This compound is a synthetic organic compound belonging to the class of phenoxy herbicides.[1] Its structural architecture, featuring a phenoxyacetic acid core with chlorine and fluorine substituents on the aromatic ring, is designed to interact with specific biological targets in plants.[1] Emerging research has identified it as a protoporphyrinogen oxidase (PPO) inhibitor, a mechanism that disrupts chlorophyll biosynthesis, leading to rapid cellular damage and plant death.[1]

The efficacy, stability, and environmental impact of such a compound are intrinsically linked to its physicochemical properties. Properties like melting point dictate storage and processing conditions, while solubility and acidity (pKa) govern its behavior in biological systems and the environment. Spectroscopic data provide the unequivocal fingerprint for its identification and quality control. This guide serves as a foundational document, consolidating these properties and the methodologies used to ascertain them.

Molecular Structure and Identification

The identity of a compound is fundamentally defined by its structure. The arrangement of atoms and functional groups in this compound dictates its reactivity and physical behavior.

Chemical Structure

The molecule consists of a central phenoxyacetic acid backbone. The phenyl ring is substituted at the 4-position with a chlorine atom and at the 3-position with a fluorine atom.[1] The electron-withdrawing nature of these halogens significantly influences the electronic distribution of the aromatic ring and the acidity of the carboxylic acid moiety.

Caption: Molecular structure of this compound.

Key Chemical Identifiers

For unambiguous identification in research, regulatory submissions, and procurement, a standardized set of identifiers is crucial.

| Identifier | Value | Source(s) |

| CAS Number | 331-41-9 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO₃ | [1][2][3] |

| Molecular Weight | 204.58 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C(C=C1OCC(=O)O)F)Cl | [1] |

| InChI | InChI=1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | [1] |

Core Physicochemical Properties

The physical and chemical behaviors of the compound in bulk form are detailed below. These properties are critical for every stage of the development lifecycle, from synthesis and purification to formulation and application.

Thermal Properties: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. A sharp, well-defined melting range suggests a high degree of purity.

| Property | Value | Source(s) |

| Melting Point | 132-134 °C | [1][3] |

While traditional capillary melting point apparatus provides a visual endpoint, DSC offers superior accuracy, reproducibility, and quantitative data on thermal transitions. It is the industry standard for pharmaceutical and chemical development.

Causality: DSC is chosen because it measures the heat flow required to raise a sample's temperature, providing a precise endothermic peak corresponding to the melting transition. This is less subjective than visual methods and can reveal other thermal events, such as decomposition or phase changes.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min) to a temperature well above the melting point (e.g., 180 °C).

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The narrow range of 132-134 °C indicates high purity.[1][3]

Solubility Profile

Solubility is a critical parameter influencing bioavailability, formulation options, and environmental distribution. This compound is noted for its low aqueous solubility.[1]

The shake-flask method is a globally recognized standard for determining the water solubility of chemical compounds. Its simplicity and robustness make it a cornerstone of regulatory data packages.

Causality: This method ensures that a state of equilibrium is reached between the undissolved solid and the saturated solution, which is the definition of solubility. Controlling temperature is critical, as solubility is highly temperature-dependent. For an acidic compound like this, pH control is equally vital, as ionization to its conjugate base will dramatically increase aqueous solubility.

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of this compound to a known volume of a suitable buffer solution (e.g., pH 7.4 phosphate buffer to simulate physiological conditions, or pH 7 for environmental relevance) in a glass-stoppered flask.

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is achieved. Preliminary tests should confirm the time required to reach equilibrium.

-

Phase Separation: Allow the mixture to stand at the same constant temperature to let undissolved solids settle. Centrifuge or filter the solution to remove all solid particles.

-

Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result Expression: Express the solubility in units of mg/L or g/100 mL at the specified temperature and pH.

Acidity and Ionization (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its acidic and conjugate base forms. For a carboxylic acid, this value is crucial for predicting its absorption, distribution, and transport across biological membranes. While a specific experimental pKa value for this compound was not found in the reviewed literature, its structure allows for an expert estimation. The carboxylic acid group is the primary acidic center, and its pKa will be influenced by the electron-withdrawing effects of the aromatic fluorine and chlorine atoms.

Potentiometric titration is the gold standard for pKa determination. It provides a direct measure of the compound's buffering capacity against a strong base.

Causality: This method relies on the Henderson-Hasselbalch equation. By monitoring the pH of a solution of the weak acid as a strong base is added, a titration curve is generated. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration: Add small, precise aliquots of the titrant (NaOH) to the sample solution while stirring continuously. Record the pH after each addition.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the midpoint of the resulting buffer region or by calculating the first derivative of the titration curve to find the equivalence point.

Spectroscopic and Analytical Characterization

Spectroscopic techniques provide an unambiguous "fingerprint" of a molecule, essential for structural confirmation, quality control, and quantitative analysis.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, a high-resolution mass spectrometer would confirm the exact mass consistent with the molecular formula C₈H₆ClFO₃.

LC-MS is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and specific detection of MS. It is ideal for identifying and quantifying compounds in complex mixtures.[5]

Caption: A typical workflow for analyzing the compound via LC-MS.

Step-by-Step Protocol (adapted from EPA methods for similar compounds[5]):

-

Standard & Sample Prep: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by dilution. Prepare the unknown sample by dissolving it in the initial mobile phase.

-

LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient mobile phase, for example, starting with a high percentage of water with 0.1% formic acid (for protonation in positive mode) or ammonium acetate (for negative mode) and ramping up to a high percentage of acetonitrile or methanol.

-

Ionization: The column eluent is directed into an electrospray ionization (ESI) source. For a carboxylic acid, negative ion mode is often preferred, which would detect the deprotonated molecule [M-H]⁻ at m/z 203.58.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is used for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. While specific spectra for this compound are not publicly available in the search results, a theoretical prediction based on its structure provides valuable insight.

-

¹H NMR: One would expect to see signals for the three distinct aromatic protons, exhibiting complex splitting patterns due to H-H and H-F couplings. A singlet would be observed for the methylene (-CH₂) protons adjacent to the ether oxygen. A broad singlet, which may be exchangeable with D₂O, would correspond to the carboxylic acid proton.

-

¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of a carboxylic acid carbon, carbons of the substituted aromatic ring, and the methylene carbon.

Infrared (IR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

-

~1700-1730 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretch of the carboxylic acid.

-

~2500-3300 cm⁻¹: A very broad band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid.

-

~1200-1300 cm⁻¹: C-O stretching vibrations of the ether linkage and the carboxylic acid.

-

~1000-1100 cm⁻¹: C-F stretching vibration.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Safety and Handling

Based on available data, this compound is classified as an irritant.[2][3] Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Statements:

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[6]

-

-

Storage:

Conclusion

This technical guide has synthesized the core physicochemical properties of this compound, grounding the data in established analytical methodologies. The compound's defined melting point, low aqueous solubility, and characteristic spectroscopic profile provide a solid foundation for its further development and study. The protocols and expert insights detailed herein are designed to ensure that researchers can generate reliable, reproducible data, which is the cornerstone of scientific integrity and successful product development.

References

- 1. This compound (331-41-9) for sale [vulcanchem.com]

- 2. 331-41-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 331-41-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. americanelements.com [americanelements.com]

- 5. epa.gov [epa.gov]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chloro-3-fluorophenoxy)acetic Acid

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 2-(4-Chloro-3-fluorophenoxy)acetic acid, a synthetic auxin herbicide. Synthesizing current research, this document elucidates its interaction with the core auxin signaling pathway, detailing its role in inducing phytotoxicity through the disruption of regulated plant growth. This guide is intended for researchers, scientists, and drug development professionals engaged in herbicide research, plant biology, and agrochemical development. We will explore the biochemical cascade initiated by this molecule, from receptor binding to downstream physiological and morphological consequences. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to investigate and validate the auxin-like activity of this and similar compounds.

Introduction: The Chemical Identity and Herbicidal Significance of this compound

This compound is a member of the phenoxyacetic acid class of herbicides, a group of synthetic compounds designed to mimic the activity of the natural plant hormone indole-3-acetic acid (IAA). Its chemical structure, characterized by a chlorinated and fluorinated phenyl ring linked to an acetic acid moiety, is pivotal to its biological activity. This structural analogy to IAA allows it to hijack the plant's natural growth regulation machinery, leading to uncontrolled and disorganized growth, and ultimately, plant death.

The herbicidal efficacy of phenoxyacetic acids is particularly pronounced in dicotyledonous (broadleaf) plants, making them valuable for selective weed control in monocotyledonous crops such as cereals.[1] The precise arrangement of substituents on the phenyl ring influences the molecule's affinity for auxin receptors and its overall herbicidal potency.

Molecular Mechanism of Action: A Synthetic Auxin Perspective

The primary mechanism of action of this compound is the overstimulation of the auxin signaling pathway. Unlike natural auxins, whose concentrations are tightly regulated by the plant, synthetic auxins like the topic compound are more resistant to degradation and lead to a persistent and overwhelming hormonal signal.[2]

The TIR1/AFB Co-Receptor Complex: The Lock and Key

The canonical auxin signaling pathway is initiated by the binding of auxin to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2] this compound, acting as an IAA mimic, facilitates the interaction between these two proteins.

The TIR1/AFB protein is the F-box component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[2] The binding of the synthetic auxin to the TIR1/AFB protein enhances its affinity for the Aux/IAA repressor. This interaction forms a stable ternary complex: TIR1/AFB - auxin - Aux/IAA.

Ubiquitination and Degradation of Aux/IAA Repressors

The formation of the TIR1/AFB-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination by the SCF complex. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome.[2] The degradation of the Aux/IAA repressor is a critical step in the activation of the auxin response.

Liberation of Auxin Response Factors (ARFs) and Gene Expression

In the absence of auxin, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of the ARFs.

The degradation of Aux/IAA repressors liberates the ARFs, allowing them to either activate or repress the transcription of a vast array of genes involved in cell division, expansion, and differentiation. The persistent signal from a synthetic auxin like this compound leads to a sustained and amplified transcriptional response, disrupting the carefully orchestrated patterns of gene expression required for normal plant development.

Physiological and Morphological Consequences of Auxin Overload

The massive and unregulated changes in gene expression induced by this compound manifest as a suite of physiological and morphological aberrations, particularly in susceptible broadleaf plants. These include:

-

Epinasty: The downward bending of leaves and petioles due to differential growth rates in the upper and lower surfaces.

-

Stem and Petiole Swelling and Twisting: Uncontrolled cell division and elongation in vascular tissues lead to abnormal growth and distortion.

-

Root Growth Inhibition: While low concentrations of auxin can promote root growth, the high concentrations resulting from herbicide application are strongly inhibitory to primary root elongation.[3]

-

Callus Formation: Undifferentiated cell proliferation can occur on stems and roots.

-

Senescence and Necrosis: Ultimately, the profound disruption of normal metabolic and developmental processes leads to tissue death and the demise of the plant.

Table 1: Comparative Physiological Effects of Natural vs. Synthetic Auxins

| Feature | Natural Auxin (IAA) | This compound |

| Concentration | Tightly regulated by biosynthesis, transport, and degradation. | Persists at high concentrations due to slower degradation.[2] |

| Response | Coordinated and concentration-dependent physiological responses. | Uncontrolled, exaggerated, and sustained responses. |

| Outcome | Normal plant growth and development. | Phytotoxicity, leading to plant death. |

Experimental Protocols for a Self-Validating System

To facilitate further research and validation of the mechanism of action of this compound and other synthetic auxins, the following detailed experimental protocols are provided.

Root Growth Inhibition Assay

This bioassay is a classic and quantitative method to assess the auxin-like activity of a compound.

Methodology:

-

Seed Sterilization and Germination:

-

Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.

-

Rinse seeds 5 times with sterile distilled water.

-

Stratify seeds at 4°C in the dark for 2-4 days to synchronize germination.

-

Plate seeds on Murashige and Skoog (MS) agar plates.

-

Germinate seeds vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.

-

-

Treatment Application:

-

After 4-5 days of germination, transfer seedlings to MS agar plates supplemented with a range of concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a known synthetic auxin like 2,4-D as a positive control.[2]

-

Use a solvent control (e.g., DMSO or ethanol) at a concentration equivalent to the highest concentration of the test compound.

-

-

Data Collection and Analysis:

-

After 3-5 days of growth on the treatment plates, scan the plates at high resolution.

-

Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

-

Calculate the percentage of root growth inhibition relative to the solvent control for each concentration.

-

Plot the dose-response curve and determine the IC50 value (the concentration that inhibits root growth by 50%).

-

Yeast Two-Hybrid (Y2H) Assay for TIR1/AFB and Aux/IAA Interaction

The Y2H system is a powerful in vivo technique to study protein-protein interactions. It can be adapted to demonstrate the auxin-dependent interaction between TIR1/AFB and Aux/IAA proteins.

Methodology:

-

Vector Construction:

-

Clone the coding sequence of a TIR1/AFB protein (e.g., Arabidopsis TIR1) into a yeast expression vector containing a DNA-binding domain (BD), such as pGBKT7.

-

Clone the coding sequence of an Aux/IAA protein (e.g., Arabidopsis IAA7) into a yeast expression vector containing a transcriptional activation domain (AD), such as pGADT7.

-

-

Yeast Transformation:

-

Co-transform the BD-TIR1/AFB and AD-Aux/IAA constructs into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

-

Select for diploid yeast cells containing both plasmids on appropriate selective media (e.g., SD/-Leu/-Trp).

-

-

Interaction Assay:

-

Grow the transformed yeast cells in liquid selective media to mid-log phase.

-

Spot serial dilutions of the yeast culture onto selective media (e.g., SD/-Leu/-Trp/-His) containing a range of concentrations of this compound, IAA (positive control), and a solvent control.

-

The HIS3 reporter gene allows for growth on media lacking histidine, indicating a protein-protein interaction.

-

Include a second reporter, such as LacZ, for a colorimetric assay (e.g., X-gal overlay or liquid β-galactosidase assay) to quantify the strength of the interaction.

-

-

Data Analysis:

-

Document yeast growth on the selective plates after 2-5 days of incubation at 30°C.

-

Quantify β-galactosidase activity for a more quantitative measure of interaction strength.

-

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This technique allows for the quantification of changes in the transcript levels of specific auxin-responsive genes following treatment with the test compound.

Methodology:

-

Plant Material and Treatment:

-

Grow Arabidopsis seedlings in liquid MS medium for 7-10 days.

-

Treat the seedlings with this compound at a concentration known to elicit a physiological response (e.g., the IC50 from the root growth assay) for a specific time course (e.g., 0, 30, 60, 120 minutes). Include a solvent control and an IAA or 2,4-D positive control.[4]

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design and validate primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene with stable expression (e.g., ACTIN2 or UBIQUITIN10).

-

Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

-

Include no-template controls and no-reverse-transcriptase controls.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method.

-

Normalize the expression of the target genes to the expression of the reference gene.

-

Determine the fold change in gene expression in the treated samples relative to the solvent control.

-

Conclusion: A Unifying Mechanism with Diverse Implications

This compound exerts its potent herbicidal activity by acting as a synthetic mimic of the plant hormone auxin. Its mechanism of action is intricately linked to the core auxin signaling pathway, where it promotes the formation of a co-receptor complex between TIR1/AFB proteins and Aux/IAA transcriptional repressors. This leads to the proteasomal degradation of the repressors, unleashing a cascade of unregulated gene expression that culminates in catastrophic developmental failure and plant death. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other synthetic auxins, enabling a deeper understanding of their molecular interactions and physiological consequences. This knowledge is paramount for the development of more effective and selective herbicides and for advancing our fundamental understanding of plant biology.

References

- 1. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of 2-(4-Chloro-3-fluorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of the synthetic auxin derivative, 2-(4-Chloro-3-fluorophenoxy)acetic acid. Primarily recognized for its potent herbicidal properties, this document delves into its mechanism of action as a protoporphyrinogen oxidase (PPO) inhibitor. Beyond its agricultural applications, this guide explores the potential for other biological activities, drawing insights from the broader class of phenoxyacetic acids, which have demonstrated therapeutic promise as anti-inflammatory and anticonvulsant agents. Detailed experimental protocols for assessing its primary and potential secondary activities are provided, alongside a discussion of its known toxicological profile and regulatory status. This guide is intended to be a valuable resource for researchers in agrochemistry, pharmacology, and toxicology, stimulating further investigation into the multifaceted biological effects of this compound.

Introduction: Unveiling the Profile of a Halogenated Phenoxyacetic Acid

This compound is a synthetic organic compound characterized by a phenoxyacetic acid core substituted with chlorine and fluorine atoms on the phenyl ring.[1] This specific halogenation pattern significantly influences its physicochemical properties and, consequently, its biological interactions. While its most prominent and commercially relevant activity is as a selective herbicide, the broader family of phenoxyacetic acid derivatives has garnered interest for a range of pharmacological applications.[2][3] This guide will first meticulously explore its established role as a phytotoxic agent and then venture into its potential, yet underexplored, activities in mammalian systems.

Chemical Structure and Properties:

| Property | Value |

| CAS Number | 331-41-9[4] |

| Molecular Formula | C₈H₆ClFO₃[5] |

| Molecular Weight | 204.58 g/mol [1] |

| Appearance | Solid[6] |

| Melting Point | 132-134 °C[6] |

| Hazard | Irritant[4][6] |

Primary Biological Activity: Herbicidal Action via Protoporphyrinogen Oxidase Inhibition

The primary and well-documented biological activity of this compound is its potent herbicidal effect against a variety of broadleaf weeds.[1] This phytotoxicity stems from its ability to inhibit the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants.[1]

Mechanism of Action: Disrupting a Fundamental Plant Pathway

Protoporphyrinogen oxidase (PPO) catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7][8][9][10] Inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX in the plant cells.[7] This excess protoporphyrinogen IX leaks from its normal location in the plastids into the cytoplasm, where it is rapidly oxidized by non-enzymatic processes to protoporphyrin IX.[7]

Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[7] These reactive oxygen species (ROS) then initiate a cascade of destructive events, including lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid cell death and desiccation of the plant tissue.[1]

Experimental Protocol: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound on PPO.

Materials:

-

Isolated plant mitochondria or chloroplasts (source of PPO)

-

Protoporphyrinogen IX (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

-

Spectrofluorometer

Procedure:

-

Enzyme Preparation: Isolate mitochondria or chloroplasts from a suitable plant source (e.g., spinach, etiolated barley) using differential centrifugation. Resuspend the pellet in the assay buffer.

-

Substrate Preparation: Synthesize protoporphyrinogen IX from protoporphyrin IX by reduction with sodium amalgam.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme preparation, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a control group with no inhibitor.

-

Initiation of Reaction: Add protoporphyrinogen IX to each well to start the reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 30°C) in the dark for a specific period (e.g., 20 minutes).

-

Measurement: Stop the reaction (e.g., by adding a quenching agent or by immediate measurement). Measure the fluorescence of the produced protoporphyrin IX using a spectrofluorometer (excitation ~405 nm, emission ~630 nm).

-

Data Analysis: Calculate the percentage of PPO inhibition for each concentration of the test compound compared to the control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Potential for Other Biological Activities: A Look at the Phenoxyacetic Acid Family

While the herbicidal activity of this compound is well-established, the broader class of phenoxyacetic acid derivatives exhibits a diverse range of pharmacological effects. This suggests that the title compound may possess other, as-yet-unidentified, biological activities.

Potential Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory properties of various phenoxyacetic acid derivatives.[3][11][12][13] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation.[12]

Hypothetical Mechanism: It is plausible that this compound could interact with the active site of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The presence of the halogen atoms on the phenyl ring could influence its binding affinity and selectivity for COX isoforms.

Potential Anticonvulsant Activity

Recent research has highlighted the anticonvulsant potential of certain phenoxyacetic acid derivatives.[14][15][16][17] The exact mechanisms are still under investigation but may involve modulation of ion channels or neurotransmitter systems in the central nervous system.[17]

Hypothetical Mechanism: this compound, due to its structural similarities to other active compounds, might be capable of crossing the blood-brain barrier and interacting with neuronal targets to suppress seizure activity.

Quantitative Data from a Structurally Related Phenoxyacetic Acid Derivative (Compound 7b) with Anticonvulsant Activity [17]

| Parameter | Result |

| Seizure Protection (PTZ model) | 100% |

| Mortality (PTZ model) | 0% |

| Delay in Seizure Onset (Pilocarpine model) | 188.6% |

| Reduction in Malondialdehyde | 67.2% |

| Reduction in Nitric Oxide | 41.0% |

| Suppression of TNF-α | 56.9% |

| Suppression of IL-6 | 63.0% |

Note: This data is for a different, albeit structurally related, compound and serves to illustrate the potential of the phenoxyacetic acid scaffold. Direct testing of this compound is required to confirm any anticonvulsant activity.

Toxicological Profile and Safety Considerations

The available toxicological data for this compound is limited. However, based on its classification and information from structurally similar compounds, a preliminary assessment can be made.

Hazard Classification:

Inference from Related Compounds (e.g., 2,4-Dichlorophenoxyacetic acid - 2,4-D): Studies on the widely used herbicide 2,4-D have indicated potential for genotoxicity at high doses in animal models.[18] It is crucial to note that the toxicological profile of this compound may differ significantly from that of 2,4-D due to the different halogen substitution pattern.

Experimental Protocols for Toxicological Assessment:

-

In Vitro Cytotoxicity Assays:

-

In Vivo Animal Studies:

-

Acute Toxicity (LD₅₀): To determine the single dose that is lethal to 50% of a test population.[24]

-

Subchronic and Chronic Toxicity Studies: To evaluate the effects of repeated exposure over a longer period, with histopathological examination of major organs.[25]

-

Developmental and Reproductive Toxicity Studies: To assess potential effects on fertility and offspring.[25]

-

Regulatory Status and Environmental Fate

This compound is approved for agricultural use in the United States and Australia.[1] However, it is not approved under EU Regulation 1107/2009 due to a lack of sufficient ecotoxicological data.[1] The environmental fate of phenoxyacetic acid herbicides is influenced by factors such as soil type, temperature, and microbial activity. While some are biodegradable, their potential for leaching into groundwater is a consideration.

Conclusion and Future Directions

This compound is a potent herbicidal agent with a well-defined mechanism of action as a PPO inhibitor. This technical guide has provided a detailed overview of this primary biological activity, including a practical experimental protocol for its assessment. Furthermore, by examining the broader class of phenoxyacetic acids, we have highlighted the potential for this compound to exhibit other valuable biological activities, such as anti-inflammatory and anticonvulsant effects.

Significant data gaps remain, particularly concerning its activity in mammalian systems and its comprehensive toxicological profile. Future research should focus on:

-

Screening for non-herbicidal biological activities: Investigating its effects on a panel of pharmacological targets, including COX enzymes and neuronal receptors.

-

In-depth toxicological evaluation: Conducting comprehensive in vitro and in vivo studies to establish a detailed safety profile.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize for desired biological activities and minimize toxicity.

The insights provided in this guide aim to serve as a foundation for further scientific inquiry, potentially unlocking new applications for this compound and its derivatives beyond the realm of agriculture.

References

- 1. This compound (331-41-9) for sale [vulcanchem.com]

- 2. jetir.org [jetir.org]

- 3. jetir.org [jetir.org]

- 4. 331-41-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. americanelements.com [americanelements.com]

- 6. 331-41-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. scielo.br [scielo.br]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents [ouci.dntb.gov.ua]

- 16. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Cytotoxicity and genotoxicity of human cells exposed in vitro to glyphosate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Cytotoxicity of the herbicide glyphosate in human peripheral blood mononuclear cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Micronucleus assay in human lymphocytes after exposure to alloxydim sodium herbicide in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro effects of herbicides and insecticides on human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-4-morpholinoaniline: Properties, Synthesis, and Applications in Drug Discovery

A Note on Chemical Identification: This guide focuses on the synthesis, properties, and applications of 3-Fluoro-4-morpholinoaniline , a key intermediate in pharmaceutical development, widely identified by CAS Number 93246-53-8 . The initially provided CAS number, 331-41-9, corresponds to 2-(4-chloro-3-fluorophenoxy)acetic acid, a compound primarily used as a herbicide[1][2][3][4][5][6]. Given the context of the requested guide for researchers in drug development, the content herein is dedicated to the scientifically and industrially significant 3-Fluoro-4-morpholinoaniline.

Introduction: The Strategic Importance of a Fluorinated Morpholine Aniline

3-Fluoro-4-morpholinoaniline is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science[7]. Its structure, featuring a fluorinated aniline ring linked to a morpholine moiety, provides a unique combination of physicochemical properties that make it a valuable precursor for the synthesis of complex molecules[7][8]. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the morpholine group often improves aqueous solubility and pharmacokinetic profiles[8].

The primary and most notable application of 3-Fluoro-4-morpholinoaniline is its role as a crucial intermediate in the synthesis of Linezolid [9][10]. Linezolid is a vital oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria[10]. This central role in the production of a last-resort antibiotic underscores the compound's importance in the pharmaceutical industry. Beyond this, its versatile structure has been explored for the development of novel antimicrobial agents, anticancer therapeutics, and functional organic materials[7][11].

This guide provides a comprehensive overview of 3-Fluoro-4-morpholinoaniline, detailing its chemical and physical properties, established synthetic routes, analytical characterization methods, and diverse applications, with a focus on its utility for professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and development.

Chemical and Physical Data Summary

The key physicochemical properties of 3-Fluoro-4-morpholinoaniline are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 93246-53-8 | [7][10][12] |

| Molecular Formula | C₁₀H₁₃FN₂O | [7][13] |

| Molecular Weight | 196.22 g/mol | [7][10][13] |

| IUPAC Name | 3-fluoro-4-morpholin-4-ylaniline | [8][13] |

| Synonyms | 4-(2-Fluoro-4-aminophenyl)morpholine, N-(4-Amino-2-fluorophenyl)morpholine | [7][13] |

| Appearance | Light yellow to brown crystalline powder | [14] |

| Melting Point | 121 - 125 °C | [7][10] |

| Boiling Point | ~364.9 °C at 760 mmHg (Predicted) | [10] |

| Purity | Typically >98% (GC) | [7] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400MHz, CDCl₃): δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N)[15]. The distinct aromatic signals and the characteristic shifts for the morpholine protons are key identifiers.

-

¹³C NMR (100MHz, CDCl₃): δ 156.9 (d, J=245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz)[15]. The large coupling constant (J) for the carbon attached to the fluorine is a hallmark of this compound.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Calculated for [M] C₁₀H₁₃FN₂O: 196.1006; Found: 196.1004[15]. This provides confirmation of the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

The ATR-IR spectrum will show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-F stretching, and C-O-C stretching of the morpholine ether linkage[13].

-

Synthesis and Manufacturing Pathways

The industrial production of 3-Fluoro-4-morpholinoaniline is a well-established, multi-step process. The most common and economically viable route begins with 3,4-difluoronitrobenzene[8].

Core Synthetic Workflow

The synthesis can be broken down into two primary transformations: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

Caption: General two-step synthesis of 3-Fluoro-4-morpholinoaniline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction. The fluorine atom at the C4 position of 3,4-difluoronitrobenzene is para to the strongly electron-withdrawing nitro group, making it significantly more activated towards nucleophilic attack than the fluorine at C3.

-

Reagents & Setup:

-

3,4-Difluoronitrobenzene (1.0 eq)

-

Morpholine (1.1 - 1.5 eq)

-

Solvent (e.g., Acetonitrile, DMSO, or neat conditions)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Charge the flask with 3,4-difluoronitrobenzene and the chosen solvent (if not neat).

-

Slowly add morpholine to the solution at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to reflux (e.g., 70-80 °C) and maintain for 2-4 hours[9].

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the product is typically isolated by aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent removal of the solvent under reduced pressure.

-

-

Purification: The crude intermediate can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Protocol 2: Synthesis of 3-Fluoro-4-morpholinoaniline (Final Product)

This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation or metal-acid reduction systems are commonly employed. The use of iron powder with an electrolyte like ammonium chloride is a cost-effective and common industrial method[9].

-

Reagents & Setup:

-

4-(2-Fluoro-4-nitrophenyl)morpholine (1.0 eq)

-

Reducing Agent: Iron powder (Fe, 3-5 eq) and Ammonium Chloride (NH₄Cl, 0.2-0.5 eq)

-

Solvent System: Methanol/Water or Ethanol/Water mixture (e.g., 4:1 v/v)

-

Round-bottom flask with a reflux condenser and mechanical stirrer.

-

-

Procedure:

-

Combine the intermediate, solvent mixture, and ammonium chloride in the flask.

-

Heat the mixture to a gentle reflux (e.g., 70 °C).

-

Add the iron powder portion-wise over 30-60 minutes to control the exotherm.

-

Continue heating at reflux for 2-6 hours until the reaction is complete (monitored by TLC/HPLC).

-

After completion, hot-filter the reaction mixture through a pad of celite to remove the iron salts.

-

Wash the filter cake with hot methanol or ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product is typically purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

-

Applications in Research and Development

The utility of 3-Fluoro-4-morpholinoaniline extends from being a cornerstone intermediate to a versatile scaffold for generating novel bioactive molecules.

Core Intermediate for Linezolid

As previously stated, the primary industrial use of this compound is in the synthesis of Linezolid. The aniline functionality provides the reactive site for the subsequent steps in constructing the oxazolidinone core of the antibiotic.

Scaffold for Novel Antimicrobial Agents

Researchers have leveraged the 3-fluoro-4-morpholinoaniline scaffold to develop new classes of antimicrobials.

-

Schiff Bases: The primary amine can be readily condensed with various aldehydes to form Schiff bases. Some of these derivatives have shown potent biofilm inhibition activity, in some cases superior to Linezolid itself[7].

-

Sulfonamides and Carbamates: Derivatization of the amine to form sulfonamides and carbamates has yielded compounds with significant antimicrobial activity against a range of bacterial strains, with minimum inhibitory concentrations (MICs) reported in the 6.25-25.0 µg/mL range[7]. Molecular docking studies on these derivatives have suggested that they may act by inhibiting bacterial DNA gyrase, a different mechanism than Linezolid[8].

Caption: Derivatization pathways of 3-Fluoro-4-morpholinoaniline for new antimicrobials.

Precursor for Anticancer Agents

The morpholine heterocycle is a well-known pharmacophore in many anticancer drugs. Recent research has explored novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline as potential antitumor agents[11]. Certain compounds have demonstrated significant anti-proliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC₅₀ values in the low micromolar range. Flow cytometry analysis confirmed that these compounds induce apoptosis-mediated cell death[11].

Applications in Materials Science

The unique electronic and photophysical properties imparted by the fluorinated aniline structure have led to its use in materials science. For instance, it has been used to surface-modify carbon nanodots, leading to a significant improvement in their photoluminescence quantum yield from 28.3% to 41.8%[7]. This enhancement makes such materials promising for applications in color conversion for white-light-emitting diodes (WLEDs) and other optoelectronic devices[7].

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of 3-Fluoro-4-morpholinoaniline are crucial for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled[13][16]. It is also known to cause skin and serious eye irritation[13].

-

GHS Pictogram: GHS07 (Exclamation Mark)[16].

-

Precautionary Measures:

-

First Aid:

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere[12].

Conclusion

3-Fluoro-4-morpholinoaniline (CAS 93246-53-8) is far more than a simple chemical intermediate. Its strategic importance in the synthesis of the critical antibiotic Linezolid solidifies its value in the pharmaceutical industry. Furthermore, its versatile structure serves as a fertile ground for innovation, enabling researchers to develop novel antimicrobial and anticancer agents with promising therapeutic potential. The compound's utility even extends to the realm of materials science, showcasing its adaptability. This guide has provided a technical foundation for understanding its properties, synthesis, and diverse applications, equipping researchers and drug development professionals with the core knowledge needed to effectively utilize this valuable molecular building block.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound (331-41-9) for sale [vulcanchem.com]

- 3. 331-41-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 331-41-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. theclinivex.com [theclinivex.com]

- 6. 331-40-8|2-(3-Chloro-4-fluorophenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 7. ossila.com [ossila.com]

- 8. 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. 93246-53-8|3-Fluoro-4-morpholinoaniline|BLD Pharm [bldpharm.com]

- 13. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. downloads.ossila.com [downloads.ossila.com]

- 15. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 16. 3-Fluoro-4-morpholinoaniline | 93246-53-8 [sigmaaldrich.com]

herbicidal properties of fluorinated phenoxyacetic acids

An In-Depth Technical Guide to the Herbicidal Properties of Fluorinated Phenoxyacetic Acids

Abstract

Phenoxyacetic acids represent a cornerstone class of synthetic auxin herbicides, instrumental in selective broadleaf weed management since the 1940s.[1] The strategic incorporation of fluorine into organic molecules is a well-established method in modern agrochemical design to enhance biological efficacy by modulating physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity.[2] This technical guide provides a comprehensive analysis of the from the perspective of a Senior Application Scientist. We will dissect the molecular mechanism of action, explore the nuanced structure-activity relationships (SAR) conferred by fluorine substitution, and provide detailed, field-proven experimental protocols for the rigorous evaluation of these compounds. This document is intended for researchers, chemists, and plant scientists engaged in the discovery and development of next-generation herbicides.

Introduction: The Strategic Role of Fluorine in the Evolution of Phenoxyacetic Acid Herbicides

The discovery of phenoxyacetic acids like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) revolutionized agriculture by providing the first truly selective herbicides for controlling broadleaf weeds in monocotyledonous crops such as wheat, corn, and rice.[3][4] These compounds function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), inducing catastrophic, uncontrolled growth in susceptible species.[4]

The relentless drive for improved herbicidal performance—greater potency, enhanced crop selectivity, broader weed spectrum, and more favorable environmental profiles—has led to extensive synthetic exploration of the phenoxyacetic acid scaffold. A key strategy in this endeavor is the introduction of fluorine atoms into the molecular structure. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's biological activity.[2] Depending on the position and degree of substitution, fluorination can influence a compound's absorption, translocation, metabolic stability, and interaction with the target protein, potentially leading to significant changes in herbicidal efficacy and selectivity.[2][5] This guide delves into the core scientific principles governing these effects and the methodologies used to quantify them.

Mechanism of Action: Mimicry of Auxin and Disruption of Plant Homeostasis

The herbicidal activity of phenoxyacetic acids is rooted in their ability to overwhelm the natural auxin signaling pathway. Unlike the endogenous hormone IAA, which is tightly regulated through synthesis, transport, and degradation, synthetic auxins like fluorinated phenoxyacetic acids are more persistent, leading to a continuous and excessive hormonal signal.

The Natural Auxin Signaling Pathway

In a normal physiological state, auxin perception and signaling are controlled by a sophisticated negative feedback loop. Low intracellular auxin levels allow Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins to bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

Action of Phenoxyacetic Acid Herbicides

Synthetic auxins, including fluorinated phenoxyacetic acids, disrupt this regulation. They are perceived by a family of F-box proteins, primarily the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. The binding of a synthetic auxin to the TIR1/AFB receptor acts as a "molecular glue," promoting the interaction between the receptor and the Aux/IAA repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The removal of these repressors liberates the ARFs, which then activate the transcription of a host of early-response genes, triggering a cascade of downstream effects.

References

- 1. hort.extension.wisc.edu [hort.extension.wisc.edu]

- 2. Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples | CHIMIA [chimia.ch]

- 3. mdpi.com [mdpi.com]

- 4. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Chloro-3-fluorophenoxy)acetic Acid: A Technical Guide to a Potential Plant Growth Regulator

Introduction

2-(4-Chloro-3-fluorophenoxy)acetic acid is a synthetic organic compound belonging to the phenoxyalkanoic acid class. Structurally analogous to the natural plant hormone indole-3-acetic acid (IAA), it is positioned as a potential candidate for plant growth regulation. Its chemical architecture, featuring a chlorinated and fluorinated phenyl ring linked to a carboxymethyl group, suggests auxin-like bioactivity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its putative mechanism of action based on the well-established knowledge of auxin biology, and a suite of experimental protocols for its evaluation as a plant growth regulator. This document is intended for researchers and scientists in the fields of agriculture, botany, and drug development, offering a foundational understanding for future research and application development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and application in biological systems.

| Property | Value | Source |

| CAS Number | 331-41-9 | [1] |

| Molecular Formula | C₈H₆ClFO₃ | [2] |

| Molecular Weight | 204.58 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white crystalline powder (inferred from related compounds) | [3] |

| Melting Point | 132-134 °C | [2] |

| Solubility | Likely sparingly soluble in water, soluble in organic solvents such as acetone and ethanol (inferred from related compounds) | [4][5] |

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis proceeds via the reaction of 4-chloro-3-fluorophenol with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed):

Materials:

-

4-Chloro-3-fluorophenol

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Step 1: Synthesis of Ethyl 2-(4-chloro-3-fluorophenoxy)acetate.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-fluorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl chloroacetate (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ester.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the crude ethyl 2-(4-chloro-3-fluorophenoxy)acetate in a solution of sodium hydroxide (2 equivalents) in water/ethanol.

-

Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acid.

-

Mechanism of Action: An Auxin-Mimetic Hypothesis

Based on its structural similarity to known phenoxyacetic acid herbicides and plant growth regulators, this compound is hypothesized to act as a synthetic auxin.[4][6] Natural auxins, primarily indole-3-acetic acid (IAA), are crucial for numerous developmental processes in plants, including cell elongation, division, and differentiation.[7] Synthetic auxins mimic IAA and can elicit similar physiological responses. At low concentrations, they can act as plant growth regulators, while at high concentrations, they often exhibit herbicidal activity by inducing uncontrolled growth.[6]

The core of the auxin signaling pathway involves the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors.[2] In the absence of auxin, AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTORs (ARFs) , which are transcription factors that regulate the expression of auxin-responsive genes.

Upon binding of an auxin molecule, the TIR1/AFB proteins recruit Aux/IAA repressors to the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response.

Caption: Hypothesized mechanism of action via the auxin signaling pathway.

Potential Applications as a Plant Growth Regulator

Based on the known effects of other synthetic auxins, this compound could potentially be used for:

-

Adventitious Root Formation: Promoting the formation of roots from stem or leaf cuttings for vegetative propagation.

-

Fruit Set and Development: Enhancing fruit set, increasing fruit size, and preventing premature fruit drop.

-

Control of Flowering: Influencing the timing and extent of flowering in certain plant species.

-